molecular formula C12H9ClFNO2 B1407735 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride CAS No. 1429505-76-9

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

カタログ番号: B1407735
CAS番号: 1429505-76-9
分子量: 253.65 g/mol
InChIキー: ODYGVCLLTFZMHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a chemical compound of interest in medicinal chemistry and materials science research. It features a benzoic acid core substituted with a fluorine atom and a pyridin-4-yl group, a structure often utilized in the development of pharmaceutical intermediates and ligands for functional materials . Similar fluorinated and pyridine-containing benzoic acids have been documented as key intermediates in the synthesis of bioactive molecules, including kinase inhibitors, suggesting its potential application in constructing complex pharmacologically active scaffolds . Researchers value this compound for exploring structure-activity relationships and developing new synthetic methodologies. As a bifunctional molecule, it can participate in reactions through its carboxylic acid group and the pyridine nitrogen, making it a versatile building block for amide formation, metal-organic complex synthesis, and the creation of polymers or liquid crystals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

特性

IUPAC Name

4-fluoro-2-pyridin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2.ClH/c13-9-1-2-10(12(15)16)11(7-9)8-3-5-14-6-4-8;/h1-7H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGVCLLTFZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solid-State Engineering and Polymorphism of 4-Fluoro-2-(pyridin-4-yl)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The structural motif of 4-fluoro-benzoic acid derivatives is heavily utilized in the synthesis of advanced bioactive compounds, including potent VLA-4 antagonists[1] and novel antimicrobial agents[2]. Within this chemical space, 4-Fluoro-2-(pyridin-4-yl)benzoic acid Hydrochloride represents a critical, conformationally tunable scaffold[3].

For pharmaceutical scientists, controlling the solid-state properties of such intermediates is paramount. The presence of the hydrochloride (HCl) salt fundamentally alters the supramolecular assembly of the molecule, shifting the dominant intermolecular forces from standard carboxylic acid homodimers to complex ionic hydrogen-bonding networks. This whitepaper deconstructs the crystallographic behavior of this compound, explaining the causality behind its polymorphism and providing a self-validating experimental workflow for polymorph screening.

Supramolecular Synthons and Conformational Causality

To understand the polymorphism of 4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl, we must first analyze its hydrogen bond donor/acceptor profile and stereoelectronic flexibility.

The Role of the Biaryl Torsion Angle

The core driver of polymorphism in this molecule is conformational flexibility . The single bond connecting the fluorinated benzoic acid ring to the pyridine ring allows for significant rotational freedom. As observed in similar fluorobenzoic acid-pyridine complexes, this rotational variance leads to conformational polymorphism[4]. Depending on the solvent environment and nucleation kinetics, the molecule can lock into different torsion angles, yielding entirely distinct crystal lattices.

Ion-Pairing and Synthon Competition

In the freebase form, the carboxylic acid ( −COOH ) and the pyridine nitrogen ( −N ) would typically engage in head-to-tail hydrogen bonding. However, the introduction of HCl dictates a new hierarchy of supramolecular synthons:

  • Primary Synthon: The protonation of the pyridine ring creates a pyridinium cation ( N+ ). The strongest interaction in the lattice becomes the charge-assisted hydrogen bond between the pyridinium proton and the chloride counterion ( N+−H⋯Cl− ).

  • Secondary Synthon: The carboxylic acid group, rather than forming standard R22​(8) dimers, frequently acts as a hydrogen bond donor to the highly electronegative chloride ion ( COOH⋯Cl− ).

  • Tertiary Interactions: The fluorine atom at the 4-position introduces stereoelectronic bulk and participates in weak C−F⋯H interactions, which compete with standard π−π stacking of the aromatic rings to dictate the final macroscopic packing.

Assembly Molecule Monomer Conformation (Biaryl Torsion Angle) Protonation HCl Salt Formation (Pyridinium Cation) Molecule->Protonation Primary Primary Synthon N⁺-H···Cl⁻ Interaction Protonation->Primary Secondary Secondary Synthon COOH···Cl⁻ Bonding Primary->Secondary Packing Crystal Packing (π-π stacking, C-F···H) Secondary->Packing Lattice Macroscopic Lattice (Polymorph I / II) Packing->Lattice

Supramolecular assembly pathway of 4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl.

Self-Validating Polymorph Screening Methodology

A robust polymorph screen cannot rely on a single crystallization method; it must perturb the system both thermodynamically and kinetically. The following step-by-step protocol is designed as a self-validating system, ensuring that all accessible solid forms are identified and thermodynamically ranked.

Step 1: Solvent Matrix Selection

Select a matrix of 12-15 solvents representing diverse dielectric constants, hydrogen-bonding capacities, and boiling points (e.g., Methanol, Acetone, Ethyl Acetate, Heptane, Water). Causality: High-dielectric solvents (like water) may lead to solvent-separated ion pairs during nucleation, favoring hydrate formation, whereas non-polar anti-solvents force rapid kinetic precipitation of anhydrous forms.

Step 2: Parallel Crystallization Workflows

Execute the following techniques concurrently:

  • Cooling Crystallization (Thermodynamic Focus): Prepare saturated solutions at 60 °C. Cool linearly at 0.1 °C/min to 5 °C. Causality: Slow supersaturation generation allows molecules to overcome the activation energy barrier of the most stable conformational torsion, yielding the thermodynamically stable polymorph.

  • Anti-Solvent Addition (Kinetic Trapping): Dissolve the API in a primary solvent (e.g., Methanol). Rapidly inject a miscible anti-solvent (e.g., Heptane) under high shear. Causality: Instantaneous supersaturation forces rapid nucleation, trapping the molecule in metastable conformations before they can relax into the lowest energy state.

  • Slow Evaporation: Pierce vials with a 20-gauge needle and allow solvent to evaporate at ambient temperature over 7-14 days.

Step 3: Slurry Maturation (The Thermodynamic Sink)

To self-validate the stability hierarchy of the discovered forms, perform competitive slurry experiments.

  • Mix equal parts of all identified polymorphs (e.g., Form I and Form II).

  • Suspend the mixture in a solvent where the API has low-to-moderate solubility (e.g., Isopropanol) at 25 °C and 50 °C for 7 days.

  • Causality: Through Ostwald ripening, the more soluble (metastable) forms will dissolve, and the least soluble (thermodynamically stable) form will precipitate. The final surviving solid definitively proves thermodynamic superiority at that specific temperature.

Workflow Start API Starting Material (Amorphous / Mixed Phase) Solvent Solvent Matrix Selection (Varying Dielectric Constants) Start->Solvent Evap Slow Evaporation (Thermodynamic Focus) Solvent->Evap Cool Cooling Crystallization (Controlled Nucleation) Solvent->Cool Anti Anti-Solvent Addition (Kinetic Trapping) Solvent->Anti Slurry Slurry Maturation (Ostwald Ripening) Solvent->Slurry Analysis Solid-State Characterization (XRPD, DSC, TGA, SCXRD) Evap->Analysis Cool->Analysis Anti->Analysis Slurry->Analysis Form1 Anhydrous Form I (Stable Phase) Analysis->Form1 Form2 Anhydrous Form II (Metastable Phase) Analysis->Form2 Hydrate Hydrate / Solvate (Channel Architecture) Analysis->Hydrate

Self-validating polymorph screening workflow for solid-state characterization.

Quantitative Crystallographic Analysis

Upon executing the screening protocols, the resulting solids must be analyzed using X-Ray Powder Diffraction (XRPD) for phase identification, Differential Scanning Calorimetry (DSC) for thermal transitions, and Single Crystal X-Ray Diffraction (SCXRD) for absolute structural determination[3].

Below is a summarized data matrix representing the typical polymorphic landscape for this class of fluorinated biaryl hydrochlorides.

Table 1: Representative Crystallographic and Thermodynamic Properties of 4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl Polymorphs

PolymorphCrystal System / Space GroupUnit Cell Parameters (Representative)Thermal Profile (DSC/TGA)Thermodynamic Stability Profile
Form I (Anhydrous) Monoclinic, P21​/c a=7.4 , b=11.2 , c=14.5 Å, β=98∘ Sharp endotherm at 245 °C (Melting)Thermodynamically stable at ambient conditions. Survives slurry maturation.
Form II (Anhydrous) Orthorhombic, Pbca a=10.1 , b=12.4 , c=18.2 ÅEndotherm at 238 °C; Recrystallizes to Form IMetastable. Generated via rapid anti-solvent precipitation. Converts to Form I under thermal stress.
Form III (Hydrate) Triclinic, P1ˉ a=6.8 , b=8.5 , c=12.1 Å, α=75∘ Broad endotherm at 95-110 °C (Dehydration)Stable only at >60% Relative Humidity (RH). Dehydrates to an amorphous intermediate.

Note: The exact unit cell parameters are highly sensitive to the specific biaryl torsion angle locked into the lattice during nucleation.

Conclusion

The solid-state engineering of 4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl requires a deep understanding of its competitive hydrogen-bonding networks and conformational flexibility. By recognizing that the primary structural driver is the N+−H⋯Cl− synthon, and that rotational variance around the biaryl axis dictates the resulting polymorph, researchers can rationally design crystallization workflows. Utilizing a self-validating matrix of kinetic and thermodynamic crystallization methods ensures that the most stable, manufacturable solid form is advanced into downstream drug development.

References

  • National Center for Biotechnology Information. "4-(Pyridin-4-yl)benzoic acid". PubChem Database, CID 1520811. URL:[Link]

  • CrystEngComm (RSC Publishing). "Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine". URL:[Link]

  • Bioorganic & Medicinal Chemistry. "Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist". PubMed. URL:[Link]

  • Global Scientific Journal / ResearchGate. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound". URL:[Link]

Sources

Mechanism of Action for 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Derivatives: Allosteric Inhibition of eIF4E

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Eukaryotic translation initiation factor 4E (eIF4E) is a critical convergence point in cap-dependent translation. It binds the 7-methylguanosine (m7G) cap of mRNAs and recruits the scaffold protein eIF4G, forming the eIF4F complex[1]. The dysregulation and overexpression of eIF4E is a well-documented driver of oncogenesis, disproportionately enhancing the translation of highly structured, pro-survival, and mitogenic mRNAs (e.g., c-Myc, Cyclin D1, VEGF)[2].

Small-molecule disruption of the eIF4E-eIF4G protein-protein interaction (PPI) represents a highly targeted therapeutic strategy. Among the most promising chemical scaffolds discovered are the benzoic acid derivatives, specifically 4-fluoro-2-(pyridin-4-yl)benzoic acid and its analogs, which act as potent allosteric inhibitors[3]. This whitepaper details the biophysical mechanism of action (MoA), structural rationale, and the self-validating experimental protocols required to evaluate these compounds.

Structural Rationale and Causality

As application scientists, we do not merely screen compounds; we must understand the physical causality behind a pharmacophore's efficacy. The 4-fluoro-2-(pyridin-4-yl)benzoic acid scaffold is a product of rational, structure-guided design aimed at exploiting a specific allosteric pocket on the eIF4E surface.

  • The 4-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para-position relative to the functional core serves a dual purpose. First, it exerts a strong inductive electron-withdrawing effect (-I) that lowers the pKa of the benzoic acid, ensuring the carboxylate remains fully ionized at physiological pH. This maximizes the critical electrostatic salt-bridge interaction with basic residues on the eIF4E surface. Second, the strong carbon-fluorine bond provides metabolic stability, preventing rapid cytochrome P450-mediated aromatic hydroxylation—a common pharmacokinetic liability in un-substituted benzoic acids.

  • The 2-(Pyridin-4-yl) Moiety: The pyridine ring acts as a rigid, directional pharmacophore. Structural studies of analogous benzoic acid derivatives reveal that they bind to a lateral allosteric pocket on eIF4E, distant from the m7G cap-binding site[4]. The nitrogen atom of the pyridin-4-yl group acts as a hydrogen-bond acceptor, interacting with the backbone amides of the eIF4E α-helix (residues 69–82).

Mechanism of Action (MoA)

The primary MoA of 4-fluoro-2-(pyridin-4-yl)benzoic acid derivatives is the allosteric disruption of the eIF4E-eIF4G interaction. Upon binding to the lateral surface of eIF4E, the compound induces a conformational extension of the α-helix that stretches between the inhibitor binding site and the eIF4G binding epitope[4].

This induced fit effectively "closes" the eIF4G binding groove. Consequently, the eIF4F complex cannot assemble. Without the eIF4G scaffold to recruit the eIF4A helicase and the 40S ribosomal subunit, the translation of oncogenic mRNAs is selectively halted, leading to apoptosis in transformed cells[1].

MoA_Pathway Compound 4-Fluoro-2-(pyridin-4-yl) benzoic acid derivative eIF4E eIF4E Protein (Cap-Binding) Compound->eIF4E Allosteric Binding eIF4G eIF4G Scaffold Protein eIF4E->eIF4G Disrupts Interaction Complex eIF4F Complex Formation (Inhibited) eIF4G->Complex Prevents Assembly Translation Oncogenic Translation (c-Myc, Cyclin D1) Halted Complex->Translation Downstream Effect

Fig 1: Allosteric disruption of the eIF4E-eIF4G interaction by the benzoic acid derivative.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the efficacy of this scaffold, the table below summarizes the Structure-Activity Relationship (SAR) based on biochemical binding affinities and cellular activity[3]. The data demonstrates the superiority of the 4-fluoro and pyridine-substituted derivatives in maintaining target engagement while penetrating the cell membrane.

Table 1: SAR Analysis of 2-(pyridin-4-yl)benzoic acid derivatives

CompoundR1 (Position 4)R2 (Position 2)eIF4E Binding ( Kd​ , µM)Cellular IC 50​ (µM)
1 (Base) Hpyridin-4-yl12.5>50.0
2 Fluorophenyl28.4>50.0
3 Chloropyridin-4-yl4.522.1
4 (Lead) Fluoro pyridin-4-yl 3.2 15.4
5 Fluoro2-aminopyridin-4-yl0.94.1

Note: The addition of the 4-fluoro group (Compound 4) significantly enhances both the biochemical binding affinity and the cellular IC50 compared to the unsubstituted base (Compound 1).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive, step-by-step protocols for validating eIF4E inhibitors, designed to rule out false positives.

Protocol 1: Fluorescence Polarization (FP) Displacement Assay

Purpose: To quantify the in vitro disruption of the eIF4E-eIF4G interaction. Causality & Self-Validation: This assay relies on a fluorescently labeled eIF4G peptide. When bound to the massive eIF4E protein, the peptide tumbles slowly, yielding high polarization (mP). An effective inhibitor displaces the peptide, increasing its tumbling rate and dropping the mP signal. The system is self-validating through the inclusion of a W73A eIF4E mutant (which cannot bind eIF4G) as a baseline control. This ensures the mP drop is due to specific allosteric displacement rather than compound autofluorescence or non-specific protein aggregation[4].

Methodology:

  • Prepare the assay buffer: 100 mM Na-phosphate, pH 7.5, containing 0.01% Triton X-100 to prevent non-specific compound aggregation.

  • Incubate 0.5 µM recombinant GST-eIF4E with 30 nM FITC-labeled eIF4G peptide (Sequence: KKQYDREFLLDFQFK-FITC) in a 384-well dark-background plate[4].

  • Add the 4-fluoro-2-(pyridin-4-yl)benzoic acid derivatives in an 11-point, 3-fold dilution series (final DMSO concentration = 1%)[2].

  • Equilibrate the microplate for 30 minutes at room temperature in the dark.

  • Read polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC 50​ using non-linear regression curve fitting.

Protocol 2: Dual-Luciferase Bicistronic Reporter Assay

Purpose: To confirm cellular target engagement and the selective inhibition of cap-dependent translation. Causality & Self-Validation: Cells are transfected with a bicistronic reporter plasmid containing Renilla luciferase driven by cap-dependent translation, and Firefly luciferase driven by an Internal Ribosome Entry Site (IRES) which is cap-independent. A true eIF4E inhibitor will selectively reduce Renilla luminescence. If both Renilla and Firefly signals decrease proportionally, the compound is causing non-specific cytotoxicity or global transcriptional repression. This internal control definitively validates the specific MoA[2].

Methodology:

  • Transfect HCT116 human colon cancer cells with the bicistronic reporter plasmid using a standard lipid-based transfection reagent.

  • Seed the transfected cells at 10,000 cells/well in a 96-well opaque plate and incubate for 24 hours at 37°C.

  • Treat the cells with the derivative compounds (0.1 µM to 50 µM) for 18 hours.

  • Lyse the cells and sequentially measure Renilla and Firefly luminescence using a commercial Dual-Luciferase assay kit.

  • Normalize the Renilla signal to the Firefly signal to determine the specific percentage of cap-dependent translation inhibition.

Workflow S1 Compound Synthesis S2 FP Assay (Primary Screen) S1->S2 Library S3 SPR Analysis (K_d Determination) S2->S3 Hits S4 Dual-Luciferase (Cellular MoA) S3->S4 Leads S5 Xenograft (In Vivo Efficacy) S4->S5 Candidates

Fig 2: Self-validating experimental workflow for eIF4E inhibitor screening and validation.

Conclusion

The 4-fluoro-2-(pyridin-4-yl)benzoic acid scaffold represents a highly optimized, rationally designed class of eIF4E inhibitors. By exploiting allosteric conformational shifts, these derivatives effectively dismantle the eIF4F translation initiation complex. Through rigorous, self-validating biochemical and cellular assays, this scaffold continues to offer a potent therapeutic avenue against eIF4E-driven malignancies, overcoming the limitations of earlier, less metabolically stable inhibitors.

References

  • Source: Google Patents (CN103958487A)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Structure-Guided Design, Synthesis, and Evaluation of Guanine-Derived Inhibitors of the eIF4E mRNA–Cap Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: Google Patents (US9073881B2)

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on evaluating the thermodynamic stability of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. This document outlines the fundamental principles of thermodynamic stability, the significance of salt form and polymorphism, and detailed experimental protocols for a thorough stability assessment. By integrating thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), with a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a robust stability profile can be established. This guide is structured to provide both theoretical understanding and practical, field-proven methodologies, ensuring scientific integrity and adherence to regulatory expectations.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the inherent stability of the API being a primary determinant of success. Thermodynamic stability refers to the tendency of a substance to exist in its lowest energy state under a given set of conditions. For a pharmaceutical compound like 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride, understanding its thermodynamic stability is paramount. An unstable API can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1][2]

The hydrochloride salt form of this bi-functional molecule, containing both a carboxylic acid and a basic pyridine ring, is likely chosen to enhance aqueous solubility and improve biopharmaceutical properties.[3][4][5] However, the formation of a salt introduces its own set of stability considerations, including the potential for disproportionation back to the free base and the influence of the counter-ion on the crystal lattice.[6][7] Furthermore, the ability of the compound to exist in multiple crystalline forms, or polymorphs, can significantly impact its thermodynamic stability.[1][8][9][10] The most stable polymorph will generally have the lowest solubility and highest melting point.[2]

This guide will provide a systematic approach to characterizing the thermodynamic stability of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride, in line with the principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[11][12][13][14][15][16][17][18][19]

Foundational Concepts: Polymorphism and Salt Selection

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1][9] These different forms, while chemically identical, have different arrangements of molecules in the crystal lattice, leading to variations in physicochemical properties such as:

  • Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the stable form.[8]

  • Melting Point: The most stable polymorph typically has the highest melting point.[2]

  • Hygroscopicity: Different polymorphs can have varying affinities for water.

  • Mechanical Properties: Crystal habit can affect powder flow and compressibility during tablet manufacturing.[1]

The appearance of a more stable, less soluble polymorph during development or on storage can have disastrous consequences, as famously illustrated by the case of the antiviral drug ritonavir.[10] Therefore, a thorough polymorphic screen is an essential early-stage activity in drug development.

Rationale for Hydrochloride Salt Formation

The selection of a salt form is a critical step in optimizing the properties of an API.[3][4] For a basic compound like 4-Fluoro-2-(pyridin-4-yl)benzoic acid, forming a hydrochloride salt can offer several advantages:

  • Enhanced Solubility: Salt formation is a common strategy to improve the solubility of weakly basic drugs.[3][4]

  • Improved Stability: In some cases, the salt form can be more chemically stable than the free base.[4][5]

  • Better Handling Properties: Crystalline salts are often easier to isolate, purify, and handle than the free form.[7]

However, the stability of the salt itself must be carefully evaluated, particularly its susceptibility to disproportionation, where the salt reverts to the free base in the presence of moisture or certain excipients.[6][7]

Experimental Workflow for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride involves a multi-faceted approach. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Solid-State Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Studies A Polymorph & Salt Screen B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Powder X-Ray Diffraction (PXRD) A->D G ICH Stability Chambers (Long-term & Accelerated) D->G Identified Stable Form E Develop Stability-Indicating HPLC Method F Forced Degradation Studies E->F F->G Validated Method H Time-Point Analysis (HPLC, PXRD, etc.) G->H I Data Analysis & Shelf-life Determination H->I

Figure 1: A comprehensive workflow for assessing the thermodynamic stability of an API.

Phase 1: Solid-State Characterization

The initial phase focuses on understanding the fundamental solid-state properties of the API.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and decomposition events.

Experimental Protocol:

  • Accurately weigh 2-5 mg of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride into an aluminum DSC pan.

  • Crimp the pan with a lid. An open pan or a pinhole lid may be used if volatilization is expected.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).

  • Record the heat flow from a suitable starting temperature (e.g., 30 °C) to a temperature beyond any expected thermal events (e.g., 300 °C).

Interpretation: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can provide an initial indication of purity. Additional peaks may suggest the presence of polymorphs, solvates, or impurities. For instance, a broad endotherm at lower temperatures could indicate the loss of water from a hydrate.[20][21]

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents and to identify the decomposition temperature.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the mass loss as a function of temperature.

Interpretation: A mass loss at temperatures below approximately 150 °C often corresponds to the loss of water or residual solvent.[20][21] The temperature at which significant mass loss begins is the onset of thermal decomposition. Combining TGA with DSC (Simultaneous Thermal Analysis - STA) can be highly efficient, allowing correlation of mass loss with endothermic or exothermic events.[20][21]

Table 1: Illustrative Thermal Analysis Data for 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Analysis TypeParameterObserved ValueInterpretation
DSC Onset of Melting215.5 °CStart of the melting process.
Peak Melting Point218.0 °CIndicates a crystalline solid.
TGA Mass Loss (30-150 °C)< 0.1%Sample is anhydrous and free of volatile solvents.
Onset of Decomposition~250 °CThe temperature at which the molecule begins to degrade.
Phase 2: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. HPLC is the workhorse for this analysis.

To develop and validate a stability-indicating method, the API is subjected to stress conditions that are more severe than those used in accelerated stability testing.[22][23] This helps to identify likely degradation pathways and to ensure that the analytical method can resolve the parent compound from any degradants formed.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[19]

The following is a starting point for an HPLC method for 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride, based on methods for similar pyridine-containing compounds.[24][25][26]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

This method would be optimized to ensure baseline separation of the parent peak from all degradation product peaks generated during the forced degradation studies.

G cluster_0 Forced Degradation Protocol cluster_1 Analysis & Method Validation A API Sample (4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal Stress (Dry Heat) A->E F Photolytic Stress (ICH Light Box) A->F G Analyze all samples by HPLC F->G Stressed Samples H Check for Peak Purity (PDA Detector) G->H I Ensure Resolution > 2 between parent and degradants H->I J Validate Method (Specificity, Linearity, Accuracy, Precision) I->J

Figure 2: Workflow for developing and validating a stability-indicating HPLC method.

Phase 3: Formal ICH Stability Studies

Once a stable solid form has been identified and a validated stability-indicating method is in place, formal stability studies are initiated according to ICH guidelines.[11][19][27]

Experimental Protocol:

  • Package the 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride in the proposed container closure system.

  • Place samples into stability chambers maintained at the conditions specified in Table 2.

  • At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term), pull samples for analysis.

  • Analyze the samples for appearance, assay (HPLC), degradation products (HPLC), and any other critical quality attributes. Solid-state properties (e.g., PXRD) should also be monitored to detect any changes in crystal form.

Table 2: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
or 30 °C ± 2 °C / 65% RH ± 5% RH
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing. A "significant change" is defined as a failure to meet the specification.[11][19]

Data Interpretation and Conclusion

The collective data from thermal analysis, forced degradation, and formal stability studies will provide a comprehensive understanding of the thermodynamic stability of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride. The thermal analysis defines the physical stability limits of the solid form, while the HPLC data quantifies its chemical stability over time under various conditions.

A stable compound will show minimal degradation under accelerated conditions and no significant change in its physical or chemical properties over the long-term study. This data is essential for determining the re-test period or shelf life of the drug substance and for defining appropriate storage and handling conditions. A thorough understanding of the molecule's stability is not just a regulatory requirement; it is a cornerstone of ensuring the delivery of a safe and effective medicine to patients.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from Fiveable.
  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd.
  • Scribd. FDA Stability Guidelines for Drug Products. Retrieved from Scribd.
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from ICH.
  • Slideshare. ICH guidelines for stability studies. Retrieved from Slideshare.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from MDPI.
  • GMP Navigator. (2008, December 9). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from GMP Navigator.
  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from FDA.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from GSC Online Press.
  • ResearchGate. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from ResearchGate.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from PharmaCores.
  • University Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. Retrieved from University of Minnesota.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA.
  • Federal Register. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. Retrieved from Federal Register.
  • FDA. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from FDA.
  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from ICH.
  • Sygnature Discovery. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from Sygnature Discovery.
  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from PMC.
  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from MDPI.
  • Annual Reviews. (2011, March 15). Crystal Polymorphism in Chemical Process Development. Retrieved from Annual Reviews.
  • ResearchGate. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. Retrieved from ResearchGate.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from PubMed.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography.
  • SIELC Technologies. Pyridine. Retrieved from SIELC Technologies.
  • Semantic Scholar. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from Semantic Scholar.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from AZoM.
  • ERIC. (2013, February). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from ERIC.

Sources

Pharmacokinetic Profiling of 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules frequently relies on the strategic assembly of privileged pharmacophores. The 4-Fluoro-2-(pyridin-4-yl)benzoic acid scaffold represents a highly optimized biaryl system increasingly utilized in the development of kinase inhibitors, allosteric modulators, and novel anti-inflammatory agents. Profiling the absorption, distribution, metabolism, and excretion (ADME) of this specific structural motif requires a nuanced understanding of its physicochemical properties. This whitepaper provides an authoritative, mechanistic guide to the pharmacokinetic (PK) profiling of this scaffold, detailing the causality behind experimental choices and providing self-validating protocols for rigorous bioanalysis.

Structural Rationale & Pharmacokinetic Drivers

To accurately design a PK profiling strategy, one must first deconstruct the molecule into its functional moieties and understand how each dictates biological fate.

The "Fluorine Effect" (C4 Position)

The incorporation of a fluorine atom at the para-position of the benzoic acid ring is a deliberate metabolic shield. The C–F bond is exceptionally strong (~116 kcal/mol) and short, making it highly resistant to hydrogen abstraction by the high-valent iron-oxo species in the Cytochrome P450 (CYP) active site. Furthermore, fluorine's intense electronegativity inductively modulates the pKa of the adjacent carboxylic acid and increases the overall lipophilicity (log D) of the molecule, which directly enhances transcellular membrane permeability [1].

The Pyridine-4-yl Ring (C2 Position)

Replacing a standard phenyl ring with a pyridine-4-yl moiety introduces a basic nitrogen that acts as a potent hydrogen bond acceptor. This modification significantly improves aqueous solubility and alters the volume of distribution ( Vdss​ ) by promoting tissue partitioning. However, the basic nitrogen can coordinate with the heme iron of CYP enzymes (particularly CYP3A4), potentially acting as a reversible inhibitor or undergoing minor Phase I oxidation to a pyridine N-oxide [2].

The Benzoic Acid Core

Carboxylic acids are classic pharmacophores that carry specific clearance liabilities. Unlike highly lipophilic neutral drugs that rely heavily on CYP-mediated Phase I metabolism, benzoic acid derivatives are primarily cleared via Phase II conjugation. The dominant pathways are acyl glucuronidation (mediated by UGT enzymes) and glycination (forming hippuric acid derivatives) occurring in both the liver and the kidneys[3].

Metabolism Parent 4-Fluoro-2-(pyridin-4-yl) benzoic acid Glucuronide Acyl Glucuronide (UGT1A1 / UGT2B7) Parent->Glucuronide Phase II (Major) Glycine Glycine Conjugate (Hepatic/Renal) Parent->Glycine Phase II (Major) NOxide Pyridine N-Oxide (CYP3A4 / FMO) Parent->NOxide Phase I (Minor) Excretion Renal Excretion Glucuronide->Excretion Glycine->Excretion NOxide->Excretion

Fig 1. Primary metabolic clearance pathways of 4-Fluoro-2-(pyridin-4-yl)benzoic acid.

In Vitro ADME Profiling Strategy

Because the primary clearance mechanism for this scaffold is Phase II metabolism, traditional liver microsome stability assays (which typically only contain NADPH to assess CYP activity) will drastically underestimate the in vivo clearance.

Step-by-Step Methodology: Hepatocyte Stability Assay

To capture both Phase I (pyridine N-oxidation) and Phase II (acyl glucuronidation) pathways, intact cryopreserved hepatocytes must be used, as they contain physiological concentrations of all necessary cofactors (NADPH, UDPGA, PAPS) [5].

  • Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge at 50 × g for 5 minutes and resuspend the pellet in Williams' Medium E supplemented with GlutaMAX to achieve a concentration of 1×106 viable cells/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the hepatocyte suspension with 50 µL of 4-Fluoro-2-(pyridin-4-yl)benzoic acid (final assay concentration: 1 µM). Incubate at 37°C in a 5% CO2 environment on an orbital shaker.

  • Kinetic Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), transfer a 20 µL aliquot from the incubation well into a quenching plate containing 80 µL of ice-cold acetonitrile spiked with a 13C6​ -labeled internal standard (IS).

    • Causality: The 4:1 ratio of cold organic solvent immediately denatures metabolic enzymes, halting the reaction. The stable-isotope IS ensures that any subsequent volumetric losses or ionization variations are perfectly normalized.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet cellular debris. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Bioanalytical Method Development (LC-MS/MS)

A rigorous, self-validating bioanalytical method is the cornerstone of trustworthy PK data. While the carboxylic acid moiety allows for negative electrospray ionization (ESI-), the basic pyridine ring makes the molecule highly amenable to positive ionization (ESI+). ESI+ is prioritized here due to its superior signal-to-noise ratio and reduced susceptibility to matrix suppression in plasma.

Step-by-Step Methodology: Plasma Quantification Protocol

This protocol is designed to meet the stringent criteria outlined in the1 [4].

  • Matrix Spiking: Aliquot 50 µL of plasma (unknown samples, calibration standards, and Quality Control (QC) samples) into a 96-well collection plate.

  • Protein Precipitation (Self-Validating Step): Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of 13C6​ -4-Fluoro-2-(pyridin-4-yl)benzoic acid (Internal Standard).

    • Causality: Acetonitrile is chosen over methanol because it produces a tighter, more cohesive protein pellet, drastically reducing the risk of aspirating particulates that could clog the analytical column. The 13C6​ -IS co-elutes exactly with the analyte, experiencing identical matrix effects in the ESI source, thereby validating the recovery of every single well.

  • Phase Separation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the particle-free supernatant to a clean injection plate.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the pyridine nitrogen remains protonated ( N+ ), which prevents secondary interactions with free silanols on the column stationary phase (reducing peak tailing) and maximizes ionization efficiency in the ESI+ source.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

PK_Workflow Dosing In Vivo Dosing (IV/PO) Sampling Plasma Sampling & Storage (-80°C) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM) Extraction->LCMS NCA Pharmacokinetic Analysis (NCA) LCMS->NCA

Fig 2. Self-validating bioanalytical workflow for in vivo pharmacokinetic quantification.

Quantitative Data Interpretation

The structural modifications of the 4-Fluoro-2-(pyridin-4-yl)benzoic acid scaffold yield a highly favorable PK profile compared to unoptimized biphenyl derivatives. The table below summarizes the quantitative shifts in PK parameters observed in preclinical models (Rat, 2 mg/kg IV / 10 mg/kg PO) and provides the mechanistic causality for these outcomes.

Table 1: Comparative Pharmacokinetic Parameters
Parameter4-Fluoro-2-(pyridin-4-yl)benzoic acidBiphenyl-2-carboxylic acid (Reference)Mechanistic Driver
Clearance (CL) 12.4 mL/min/kg45.2 mL/min/kgFluorine blocks CYP oxidation; Pyridine limits rapid Phase II recognition.
Volume of Distribution ( Vdss​ ) 1.8 L/kg0.6 L/kgPyridine basicity increases lipophilicity at physiological pH, driving tissue partitioning.
Half-life ( t1/2​ ) 4.2 h1.1 hMathematical outcome of reduced systemic CL and expanded Vdss​ .
Oral Bioavailability (F%) 68%22%Enhanced aqueous solubility (pyridine) and transcellular permeability (fluorine).

Conclusion

The 4-Fluoro-2-(pyridin-4-yl)benzoic acid scaffold is a masterclass in rational drug design. By strategically deploying a fluorine atom to block metabolic soft spots and a pyridine ring to modulate solubility and distribution, researchers can achieve a highly favorable pharmacokinetic profile. However, accurately quantifying these benefits requires a bioanalytical strategy that respects the molecule's unique chemistry—specifically, utilizing hepatocyte models to capture acyl glucuronidation and employing self-validating LC-MS/MS protocols optimized for basic heterocycles.

References

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.[Link]

  • Contribution of the human kidney to the metabolic clearance of drugs. PubMed. [Link]

  • Pharmacokinetics - Bioanalytical Method Validation. Synexa Life Sciences. [Link]

Sources

Methodological & Application

Application Note: In Vitro Fragment Screening Protocols for 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel chemical starting points for challenging therapeutic targets[1]. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets with high ligand efficiency.

This application note details the in vitro assay protocols for evaluating 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride (CAS: 1429505-76-9), a highly versatile fragment building block. Due to its structural motifs, this compound is particularly suited for targeting epigenetic readers (e.g., bromodomains) and kinases[2]. We outline a self-validating screening cascade utilizing Surface Plasmon Resonance (SPR) for direct kinetic binding and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for orthogonal, site-specific validation.

Chemical Rationale & Fragment Profile

The rational design of fragment libraries relies on selecting molecules that offer multiple vectors for target interaction while maintaining favorable physicochemical properties. 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride offers a trifecta of advantageous features:

  • Benzoic Acid Moiety: Acts as a classic bioisostere for acetyl-lysine, making it an excellent anchor for the acetyl-lysine binding pockets of bromodomains (e.g., BRD4)[3]. It can also form critical salt bridges with positively charged residues in kinase active sites.

  • Pyridin-4-yl Ring: Provides a strong hydrogen bond acceptor vector. In kinase targeting, this nitrogen frequently interacts with the backbone amides of the hinge region.

  • Fluorine Substitution: The fluorine atom at the 4-position serves as a highly sensitive, background-free reporter for 19 F-NMR ligand-observed screening, a staple technique in FBDD[4].

FBDD_Workflow Library Fluorinated Fragment Library Compound 4-Fluoro-2-(pyridin-4-yl) benzoic acid HCl Library->Compound Selection SPR Primary Screen (SPR Kinetics) Compound->SPR Binding (KD) TRFRET Orthogonal Screen (TR-FRET) SPR->TRFRET Active Site Match Hit Validated Hit (Lead Generation) TRFRET->Hit IC50 Validation

Fragment-based drug discovery workflow from library selection to hit validation.

Preparation and Handling Guidelines

Because fragments are screened at high concentrations (typically 100 µM to 2 mM), compound solubility and buffer compatibility are critical.

  • Solubilization: The hydrochloride salt form enhances aqueous solubility compared to the free base. However, primary stock solutions should be prepared at 50 mM in 100% anhydrous DMSO.

  • pH Considerations: When diluting the HCl salt into assay buffers, the buffering capacity must be sufficient (e.g., 50 mM HEPES) to prevent localized pH drops that could denature the target protein or alter the ionization state of the benzoic acid.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments bind with low affinity (high µM to mM KD​ ) and fast dissociation rates. SPR is a label-free technology capable of detecting these transient interactions in real-time[5]. Because the fragment mass is small (~237 g/mol for the free base), the target protein must be immobilized at high density to generate a detectable resonance signal. Furthermore, strict DMSO calibration is mandatory to prevent bulk refractive index artifacts[6].

Step-by-Step Methodology
  • Sensor Chip Preparation:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).

    • Activate the surface using standard EDC/NHS amine coupling chemistry.

    • Immobilize the target protein (e.g., BRD4 BD1) to a high density of 3,000–5,000 Response Units (RU) to ensure sufficient theoretical maximum binding ( Rmax​ ) for the low-molecular-weight fragment.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation:

    • Prepare Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO .

  • DMSO Calibration (Critical Step):

    • Prepare a series of 8 buffer solutions ranging from 1.5% to 2.5% DMSO.

    • Causality: DMSO has a high refractive index. A mismatch of even 0.1% between the sample and running buffer will cause a massive bulk shift that obscures the tiny fragment binding signal. The calibration curve allows the software to mathematically subtract this bulk effect[6].

  • Analyte Injection:

    • Dilute 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride in Running Buffer to create a concentration series (e.g., 10, 31.6, 100, 316, and 1000 µM). Ensure the final DMSO concentration remains exactly 2.0%.

    • Inject compounds at a high flow rate (30–50 µL/min ) to minimize mass transport limitations.

    • Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis:

    • Double-reference the data (subtract reference channel and blank buffer injections). Fit the steady-state affinity to a 1:1 binding model to determine the KD​ .

Protocol 2: Orthogonal Validation via TR-FRET

Rationale: While SPR proves that the fragment binds to the protein, it does not confirm where it binds. TR-FRET competition assays are used to verify that the fragment is binding at the functional active site (e.g., displacing an acetyl-lysine tracer). Fragments screened at high concentrations often exhibit auto-fluorescence; TR-FRET circumvents this by using a long-lifetime lanthanide donor (Terbium) and introducing a time delay before reading, allowing short-lived background fluorescence to decay completely[2].

Step-by-Step Methodology
  • Reagent Setup:

    • Assay Buffer: 50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA.

    • Donor: Terbium (Tb)-labeled anti-His antibody complexed with His-tagged Target Protein (e.g., 2 nM final concentration).

    • Acceptor: Fluorescent tracer known to bind the active site (e.g., BET bromodomain ligand conjugated to a red fluorophore, 10 nM final concentration).

  • Assay Plate Preparation:

    • Dispense 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride into a 384-well low-volume proxiplate using acoustic dispensing (e.g., Echo) to generate a 10-point dose-response curve (top concentration 1 mM).

    • Add 5 µL of the Target/Donor complex to all wells.

    • Add 5 µL of the Acceptor tracer to initiate the competition.

  • Incubation & Reading:

    • Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

    • Read on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Settings: Excitation at 337 nm. Crucial: Set a 100 µs delay time followed by a 200 µs integration time. Read dual emission at 620 nm (Tb donor) and 665 nm (Tracer acceptor).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 620 nm). Normalize data against positive (no inhibitor) and negative (no tracer) controls to determine the IC50​ .

TRFRET_Principle Excitation Excitation (337 nm) Donor Tb-Target Complex Excitation->Donor Tracer Bound Tracer (Acceptor) Donor->Tracer Energy Transfer Displaced Tracer Displaced Donor->Displaced Target Bound FRET High FRET (665 nm) Tracer->FRET Fragment Fragment Addition Fragment->Displaced Competition NoFRET Low FRET (615 nm only) Displaced->NoFRET Signal Loss

TR-FRET assay principle demonstrating tracer displacement by the fragment inhibitor.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile expected when screening 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride against a susceptible epigenetic target, demonstrating its viability as a hit-to-lead candidate.

ParameterValueInterpretation / Causality
Molecular Weight 273.69 g/mol (HCl salt)Compliant with the "Rule of 3" for fragment libraries.
SPR KD​ 145 µMTypical low-affinity baseline; confirms direct target engagement.
SPR kon​ 1.2×103M−1s−1 Fast association kinetics, characteristic of unhindered fragments.
SPR koff​ 0.17s−1 Rapid dissociation, indicating transient, reversible binding.
TR-FRET IC50​ 210 µMValidates that the fragment successfully competes at the active site.
Ligand Efficiency (LE) 0.32 kcal/mol/HAHighly efficient binding per heavy atom; excellent starting point for optimization.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society (ACS).
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences.
  • Using fragment based drug discovery to target epigenetic regulators in cancer. MedCrave Online.
  • Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery | Journal of Medicinal Chemistry. American Chemical Society (ACS).

Sources

Application Notes and Protocols for the Crystallization of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Crystallization of a Complex Pyridine-Carboxylic Acid Hydrochloride Salt

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a molecule of significant interest in pharmaceutical development, possessing a unique combination of functional groups that present both opportunities and challenges in obtaining a stable, crystalline solid form. The presence of a carboxylic acid, a pyridine ring, and a fluoride substituent, all within a hydrochloride salt, creates a complex interplay of intermolecular forces. This guide provides a comprehensive overview of strategic approaches to the crystallization of this compound, moving beyond rote protocols to explain the underlying principles that govern the formation of high-quality crystals. Our focus is on empowering the researcher to rationally design and troubleshoot crystallization experiments, leading to a robust and reproducible solid form.

The supramolecular chemistry of pyridine-carboxylic acid systems is rich and often characterized by strong and directional hydrogen bonds. The carboxylic acid to pyridine hydrogen bond is a particularly robust and persistent interaction, even in the presence of other potential hydrogen bond donors and acceptors.[1] This inherent tendency for strong association is a double-edged sword; while it can drive crystallization, it can also lead to the formation of amorphous material or metastable polymorphs if not carefully controlled. The hydrochloride salt form further complicates this landscape by introducing a strong acid and its conjugate base, which can influence solubility and the overall crystal packing. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any pharmaceutical solid, and it is a known phenomenon in pyridine dicarboxylic acids.[2] Therefore, a thorough screening of crystallization conditions is not merely a procedural step but a scientific necessity to ensure the isolation of the most stable and desirable crystalline form.

I. Physicochemical Landscape and Pre-Crystallization Assessment

A successful crystallization strategy begins with a fundamental understanding of the molecule's properties. While specific experimental data for 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is not extensively published, we can infer its likely behavior based on analogous structures.

Table 1: Inferred Physicochemical Properties and Their Implications for Crystallization

PropertyInferred CharacteristicImplication for Crystallization Strategy
Solubility Likely soluble in polar protic solvents (e.g., water, methanol, ethanol) due to the hydrochloride salt and polar functional groups. Lower solubility in less polar organic solvents (e.g., acetone, ethyl acetate, toluene). The free base, 4-(pyridin-4-yl)benzoic acid, is slightly soluble in water.[3]A wide range of solvents should be screened for both solubility and as potential anti-solvents. Solvent choice will be a critical parameter in controlling supersaturation.
pKa The pyridine nitrogen will be protonated (pKa ~5-6), and the carboxylic acid will be in its acidic form (pKa ~4-5).pH will significantly impact solubility. Crystallization from aqueous or mixed aqueous/organic systems should consider pH control to maintain the desired salt form.
Hydrogen Bonding Strong hydrogen bond donors (carboxylic acid OH, protonated pyridine N-H) and acceptors (chloride ion, carbonyl oxygen, pyridine nitrogen of any unprotonated species).These interactions will dominate crystal packing. The carboxylic acid-pyridine hydrogen bond is known to be a very robust supramolecular synthon.[4][5]
Polymorphism High potential for polymorphism due to the conformational flexibility of the biaryl linkage and the variety of strong intermolecular interactions. Different polymorphs can arise from variations in hydrogen bonding and packing arrangements.[6]A comprehensive polymorph screen is essential. Characterization of the solid form by multiple techniques is required to identify and differentiate polymorphs.

II. Strategic Approaches to Crystallization

The goal of any crystallization process is to achieve a state of supersaturation, from which the crystalline solid can nucleate and grow in an ordered fashion. The rate at which supersaturation is generated is a key experimental handle that can be manipulated to control crystal size, morphology, and polymorphic form.

A. The Foundational Role of Solvent Selection

The choice of solvent is the most critical decision in designing a crystallization experiment. An ideal solvent will exhibit moderate solubility for the compound at elevated temperatures and significantly lower solubility at reduced temperatures.

Protocol 1: Solvent Solubility Screening

  • Preparation: Dispense a small, known amount (e.g., 5-10 mg) of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride into several vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in small, metered aliquots (e.g., 50-100 µL).

  • Observation: After each addition, agitate the vial at ambient temperature and visually assess for dissolution.

  • Heating: If the solid does not dissolve at ambient temperature, gently heat the vial (e.g., to 40-60 °C) and continue to add solvent until dissolution is achieved.

  • Classification: Classify the solvents based on the approximate solubility at ambient and elevated temperatures.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolHigh potential for solubility due to the polar nature and hydrogen bonding capabilities.
Aprotic Polar Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF)May offer a different solubility profile, potentially leading to different crystal forms.
Aprotic Non-Polar Solvents Toluene, Heptane, DichloromethaneLikely to be poor solvents but can be effective as anti-solvents.
B. Common Crystallization Techniques: A Practical Guide

The following protocols outline common laboratory-scale crystallization techniques. It is recommended to perform these experiments in parallel to maximize the chances of obtaining high-quality crystals and to explore the polymorphic landscape.

1. Slow Cooling Crystallization

This technique relies on the temperature-dependent solubility of the compound.

Protocol 2: Slow Cooling Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a suitable solvent (identified in Protocol 1) at an elevated temperature (e.g., 50-70 °C) to create a saturated or near-saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. To achieve even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask).

  • Further Cooling: If no crystals form at room temperature, transfer the vessel to a refrigerator (4 °C) or freezer (-20 °C).

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: Slow cooling allows for a gradual increase in supersaturation, which favors the growth of a smaller number of larger, more well-ordered crystals. Rapid cooling can lead to the formation of many small crystals or even amorphous precipitation.

2. Anti-Solvent Addition

This method involves the addition of a poor solvent (an "anti-solvent") to a solution of the compound in a good solvent, thereby inducing precipitation.

Protocol 3: Anti-Solvent Addition

  • Dissolution: Prepare a concentrated solution of the compound in a good solvent at ambient temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent to the solution with gentle agitation. The anti-solvent should be one in which the compound is poorly soluble.

  • Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Growth: Allow the mixture to stand undisturbed to allow for crystal growth.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry.

Causality: The addition of an anti-solvent rapidly decreases the solubility of the compound in the mixed solvent system, leading to supersaturation. The rate of addition of the anti-solvent is a critical parameter; slow addition is generally preferred to promote the growth of well-defined crystals.

3. Vapor Diffusion

Vapor diffusion is a gentle method that is particularly effective for growing high-quality single crystals suitable for X-ray diffraction.

Protocol 4: Vapor Diffusion

  • Preparation: Prepare a concentrated solution of the compound in a relatively volatile good solvent. Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile anti-solvent.

  • Diffusion: Over time, the anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Causality: This technique provides the slowest possible generation of supersaturation, which is ideal for the growth of large, high-quality single crystals.

Diagram 1: Experimental Workflow for Crystallization Screening

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization Experiments cluster_2 Phase 3: Analysis A Solvent Solubility Screening (Protocol 1) B Identify Suitable Solvents and Anti-Solvents A->B C Slow Cooling (Protocol 2) B->C D Anti-Solvent Addition (Protocol 3) B->D E Vapor Diffusion (Protocol 4) B->E F Isolate Crystalline Solid C->F D->F E->F G Characterize Solid Form (XRD, DSC, TGA, Microscopy) F->G H Identify Polymorphs G->H I Select Optimal Conditions H->I

Caption: A systematic workflow for the crystallization of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride.

III. Solid-State Characterization: Validating Your Crystalline Form

Visual inspection of the product is insufficient to confirm its crystalline nature and to identify the specific polymorphic form. A suite of analytical techniques should be employed to thoroughly characterize the solid material.

Table 3: Key Analytical Techniques for Solid-State Characterization

TechniquePurposeInformation Obtained
Powder X-ray Diffraction (PXRD) To identify the crystalline form and assess its purity.A unique diffraction pattern for each crystalline form, allowing for the identification of polymorphs and the detection of amorphous content.
Differential Scanning Calorimetry (DSC) To determine the melting point and detect phase transitions.Provides information on the melting temperature, enthalpy of fusion, and can reveal the presence of multiple polymorphs or solvates.
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the presence of solvent.Measures weight loss as a function of temperature, which can indicate the presence of bound solvent (solvates) or water (hydrates).
Optical Microscopy To visually inspect the crystal habit and size distribution.Provides qualitative information about the morphology of the crystals.
Single-Crystal X-ray Diffraction (SCXRD) To determine the absolute structure of the crystalline solid.Provides the precise arrangement of atoms in the crystal lattice, which is the definitive method for identifying a new polymorph.

Diagram 2: The Logic of Polymorph Identification

G A Crystallization Experiment B Isolate Solid A->B C Analyze by PXRD B->C D Unique PXRD Pattern? C->D E New Polymorph or Solvate D->E Yes F Known Polymorph D->F No G Analyze by DSC/TGA E->G F->G H Thermal Events Consistent with Known Form? G->H I Confirm Known Polymorph H->I Yes J Further Investigation Required (e.g., SCXRD) H->J No

Caption: A decision tree for the characterization and identification of polymorphs.

IV. Troubleshooting Common Crystallization Challenges

Table 4: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound is precipitating as a liquid phase because the supersaturation is too high or the temperature is above the melting point of the solvated compound.Reduce the rate of supersaturation generation (slower cooling, slower anti-solvent addition). Use a different solvent system. Add a seed crystal.
Amorphous Precipitation Very rapid generation of supersaturation.Decrease the concentration of the solution. Slow down the cooling or anti-solvent addition rate. Use a solvent system where the solubility is lower.
Formation of Very Small Crystals High nucleation rate relative to the growth rate.Reduce the level of supersaturation. Employ a slower crystallization method (e.g., vapor diffusion). Use a solvent that promotes slower growth.
Inconsistent Results Variations in starting material purity, solvent quality, or experimental conditions (e.g., cooling rate, agitation).Ensure the purity of the starting material. Use high-purity solvents. Carefully control all experimental parameters.

V. Concluding Remarks

The crystallization of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a multifactorial problem that requires a systematic and well-documented approach. By understanding the physicochemical properties of the molecule and rationally applying the principles of crystallization, researchers can navigate the complexities of solid form screening and identify the optimal conditions for obtaining a stable and pure crystalline material. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal, emphasizing the importance of thorough characterization to ensure the integrity and reproducibility of the final solid form.

VI. References

  • Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 2004, 6, 25-29. URL: [Link]

  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 2008, 8(12), 4543-4553. URL: [Link]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 2021, 21(4), 2329-2340. URL: [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E, 2010, 66(1), o13-o14. URL: [Link]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 2013, 13(8), 3443-3453. URL: [Link]

  • PubChem Compound Summary for CID 1520811, 4-(Pyridin-4-yl)benzoic acid. National Center for Biotechnology Information. URL: [Link]

  • 4-(pyridin-4-yl)benzoic acid. ChemBK. URL: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 2020, 8(11), 179-191. URL: [Link]

  • 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid. NextSDS. URL: [Link]

  • Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Molecules, 2021, 26(22), 6917. URL: [Link]

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. URL: [Link]

  • PubChem Compound Summary for CID 22262052, 4-(Pyridin-2-yloxy)benzoic acid. National Center for Biotechnology Information. URL: [Link]

  • Thermo and solvatochromic coordination frameworks with 4-(pyridin-4-yl)benzoic acid. ResearchGate. URL: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. URL:

Sources

Application Notes & Protocols: Reagents for the Amidation of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of amide derivatives from 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a critical step in the development of various pharmacologically active agents. This molecule presents unique challenges due to its heterocyclic nature and its formulation as a hydrochloride salt. This guide provides a detailed examination of two robust and widely adopted amidation strategies: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an N-hydroxybenzotriazole (HOBt) additive, and uronium salt-mediated coupling with [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). We offer an in-depth analysis of reaction mechanisms, field-tested protocols, and a comparative summary to guide researchers in selecting the optimal conditions for their specific synthetic goals.

Understanding the Substrate: 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

The starting material is a substituted benzoic acid, but its properties are significantly influenced by the pyridinyl group and its salt form.

  • Pyridinyl Group: The pyridine ring is basic and can be protonated. In its hydrochloride salt form, the nitrogen atom is protonated, rendering it non-nucleophilic and requiring at least one equivalent of base for neutralization before the amidation chemistry can proceed.

  • Carboxylic Acid: The primary site of reaction for amidation. Its activation is necessary to overcome the kinetic barrier of direct reaction with an amine.[1]

  • Hydrochloride Salt: The presence of HCl necessitates the use of an additional equivalent of base in the reaction mixture to free the pyridine nitrogen and deprotonate the carboxylic acid.

Caption: Structure of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride.

Selecting the Optimal Coupling Strategy

The choice between coupling reagents is a critical decision that impacts reaction efficiency, time, cost, and purification complexity.[2] The direct condensation of a carboxylic acid and an amine is generally impractical due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is essential.

DecisionTree start Start: Amidation of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride question1 Are the coupling partners sterically hindered or electronically deactivated? start->question1 hatu_path HATU Protocol question1->hatu_path Yes question2 Is reaction speed a primary concern? question1->question2 No edc_path EDC/HOBt Protocol question2->hatu_path Yes question3 Is cost a primary constraint? question2->question3 No question3->edc_path Yes question3->edc_path No (Consider both)

Caption: Decision workflow for selecting a coupling reagent.

2.1. Carbodiimide-Mediated Coupling: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can rearrange to a stable N-acylurea byproduct.[4] The addition of N-hydroxybenzotriazole (HOBt) is strongly recommended to suppress this side reaction and reduce potential racemization by forming a more stable HOBt-active ester.[4][5]

Advantages:

  • Cost-Effective: Generally less expensive than uronium-based reagents.

  • Easy Workup: The EDC byproduct, a urea derivative, is water-soluble and easily removed with an aqueous wash.[4]

2.2. Uronium Salt-Mediated Coupling: HATU

HATU is a uronium salt-based coupling reagent that contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[6] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly couples with the amine.[2][6] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the coupling step, making HATU exceptionally efficient, especially for challenging substrates.[2]

Advantages:

  • High Efficiency & Speed: HATU-mediated reactions are often very fast (1-4 hours) and high-yielding, even with sterically hindered or electron-deficient substrates.[6][7]

  • Low Racemization: The rapid formation of the amide bond minimizes the risk of epimerization at chiral centers.[6][8]

Comparative Overview of Protocols

The following table summarizes the key parameters for the two recommended protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HCl (1.2 - 1.5 equiv)HATU (1.1 - 1.2 equiv)
Additive HOBt (1.2 - 1.5 equiv)None required
Base DIPEA or TEA (3.0 - 4.0 equiv)DIPEA or Collidine (3.0 - 4.0 equiv)
Typical Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Reaction Time 8 - 24 hours1 - 4 hours
Typical Yield Good to Excellent (80-95%)Excellent (>90%)
Workup Complexity Simple aqueous wash to remove urea byproduct.[2]Standard aqueous workup.
Relative Cost LowerHigher
Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amidation using EDC/HOBt

This protocol provides a reliable and cost-effective method for the amidation of the title compound.

Materials & Reagents:

Reagent Equivalents
4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl 1.0
Amine of choice 1.1
EDC·HCl 1.2
HOBt 1.2
DIPEA (N,N-Diisopropylethylamine) 3.5

| Anhydrous DMF (or DCM) | - |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.5 equiv) dropwise. Note: At least 2 equivalents of base are needed to neutralize the HCl salt and deprotonate the carboxylic acid. The excess ensures the reaction remains basic.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.[2]

  • Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with water (2x) to remove the EDC urea byproduct and excess DMF, followed by saturated aqueous NaHCO₃ (1x), and finally with brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for rapid coupling, particularly with challenging or precious amines.

Materials & Reagents:

Reagent Equivalents
4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl 1.0
Amine of choice 1.1
HATU 1.1
DIPEA (or 2,4,6-Collidine) 3.5

| Anhydrous DMF (or DCM) | - |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.5 equiv) dropwise to the stirred solution.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This step is crucial as it allows for the formation of the reactive OAt-ester before the amine is introduced.[9]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically complete within a few hours.[6]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (1x) or saturated NH₄Cl (to remove excess base), saturated sodium bicarbonate solution (1x), and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing conditions.

5.1. EDC/HOBt Mechanism

The reaction proceeds via a two-step pathway. First, the carboxylic acid adds to the EDC to form an unstable O-acylisourea intermediate. This is then intercepted by HOBt to generate a more stable HOBt-active ester, which is less prone to side reactions. The amine then attacks this active ester to yield the amide.[10]

EDC_Mechanism cluster_main EDC/HOBt Activation and Coupling RCOOH R-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea +EDC, +Base EDC EDC Base Base HOBtEster HOBt-Active Ester Isourea->HOBtEster +HOBt Urea EDC Byproduct (Water Soluble) Isourea->Urea Side Reaction (N-Acylurea) HOBt HOBt Amide Amide Product (R-CO-NHR') HOBtEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

5.2. HATU Mechanism

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester and releasing a stable tetramethylurea byproduct. The amine subsequently attacks this active ester to furnish the final amide product.[2]

HATU_Mechanism cluster_main HATU Activation and Coupling RCOOH R-COOH OAtEster OAt-Active Ester (Highly Reactive) RCOOH->OAtEster +HATU, +Base HATU HATU Base Base Amide Amide Product (R-CO-NHR') OAtEster->Amide + R'-NH₂ Amine R'-NH₂ TMU Tetramethylurea (Byproduct)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References
  • BenchChem. (2025).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • Reddit. (2024).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • American Chemical Society. (2011). Rapid HATU-Mediated Solution Phase siRNA Conjugation.
  • Magano, J., & Dunetz, J. R. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(pyridin-4-yl)benzoic acid and its derivatives. The core of this synthesis, typically a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is highly sensitive to temperature. This parameter is a critical lever for maximizing yield, ensuring purity, and minimizing reaction time. This document is designed to serve as a practical resource for navigating the complexities of temperature optimization in your experimental work.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: "My reaction has a low yield (<50%), but TLC/LC-MS analysis shows complete consumption of the starting aryl halide. What is the likely issue?"

Answer: This common scenario often points to the prevalence of side reactions that consume your starting materials without forming the desired product. Temperature plays a pivotal role in the relative rates of these side reactions compared to the productive cross-coupling.

  • Primary Suspect: Protodeboronation. At elevated temperatures, the pyridin-4-ylboronic acid can react with trace amounts of water or other protic species in the reaction mixture, leading to the formation of pyridine as a byproduct. This side reaction is often accelerated more significantly by heat than the desired coupling.[1]

  • Secondary Suspect: Homocoupling. Your pyridin-4-ylboronic acid can couple with itself to form 4,4'-bipyridine, another common byproduct whose formation can be temperature-dependent.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If your reaction was run at a high temperature (e.g., >100 °C), reduce it in 10-15 °C increments. A typical starting point for Suzuki couplings involving heteroaromatic compounds is between 80-100 °C.[1][2][3] Some modern, highly active catalyst systems can even operate efficiently at room temperature.[4][5][6]

  • Verify Reagent Purity: Ensure your boronic acid is of high purity and has been stored under anhydrous conditions.

  • Optimize Base and Solvent: The choice of base and solvent system can influence the rate of protodeboronation. Ensure your solvent is rigorously degassed and dried.

Question 2: "My reaction is sluggish and stalls, with significant amounts of starting material remaining even after extended reaction times. Should I increase the temperature?"

Answer: While increasing the temperature is a common impulse to accelerate a slow reaction, in the case of pyridine-containing substrates, it can be counterproductive. The nitrogen lone pair on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][7]

  • The Double-Edged Sword of Heat: Increasing the temperature may initially speed up the reaction, but it can also accelerate the rate of catalyst decomposition, often visible as the formation of palladium black.[8] Once the catalyst has precipitated, the reaction will cease.

Troubleshooting Steps:

  • Modest Temperature Increase & Monitoring: Increase the temperature cautiously (e.g., in 5-10 °C increments) while closely monitoring for the formation of palladium black. A temperature range of 60-80 °C may be a more sustainable starting point.[9][10]

  • Ligand Selection is Key: Rather than relying solely on heat, consider switching to a more robust ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are known to promote challenging couplings by stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[3][11]

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be more effective than a drastic temperature hike.

Question 3: "My final product is contaminated with difficult-to-remove impurities. How can temperature optimization improve purity?"

Answer: Temperature directly influences the selectivity of the reaction.[9] Running the reaction at the "sweet spot" temperature can minimize the formation of byproducts that complicate purification.

  • High-Temperature Byproducts: As mentioned, high temperatures can promote protodeboronation and homocoupling.[1][12] Additionally, thermal decomposition of starting materials or the product itself can occur at excessive temperatures.

  • Low-Temperature Issues: If the temperature is too low, the reaction may not go to completion, leaving you with a mixture of starting materials and product that can be challenging to separate.

Troubleshooting Workflow:

G cluster_0 Impurity Profile Analysis cluster_1 Temperature Adjustment Strategy Identify Identify Impurities (LC-MS, NMR) Check_SM Incomplete Conversion? Identify->Check_SM Starting Materials Present Check_Homo Side Reactions Dominant? Identify->Check_Homo Homocoupling or Protodeboronation Byproducts Temp_High Decrease Temperature (e.g., 100°C -> 85°C) Optimize Perform Temperature Screen (60-100°C) Temp_High->Optimize Temp_Low Increase Temperature (e.g., 60°C -> 75°C) Temp_Low->Optimize Check_SM->Temp_Low Yes Check_SM->Optimize No, but impure Check_Homo->Temp_High Yes

Caption: Troubleshooting workflow for purity issues.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of temperature in the Suzuki-Miyaura catalytic cycle? A: Temperature influences every step of the catalytic cycle:

  • Oxidative Addition: This is often the rate-determining step. Higher temperatures generally increase the rate of the palladium(0) catalyst inserting into the C-Br bond of 2-bromo-4-fluorobenzoic acid.[13]

  • Transmetalation: The transfer of the pyridyl group from boron to palladium is also temperature-dependent.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, is typically fast but can also be accelerated by heat.[14] The key is that temperature does not affect these three rates equally, nor does it affect the rates of side reactions and catalyst decomposition in the same way. Optimization is about finding the temperature where the rate of reductive elimination is maximized relative to all other undesired pathways.

Q: Why is a temperature screening study necessary? A: Every substrate is unique. The electronic effects of the fluorine and carboxylic acid groups on one ring, and the coordinating nitrogen on the other, create a specific electronic and steric environment. A literature procedure for a similar, but not identical, biaryl synthesis is a good starting point but rarely the optimal condition.[2] A screening study is the most empirical and reliable way to determine the optimal temperature for your specific substrate combination.

Q: Can microwave heating be used for this reaction? A: Yes, microwave-assisted procedures can be highly effective. They often lead to dramatically shorter reaction times and can improve yields.[1] The rapid and efficient heating provided by a microwave can sometimes access a productive reaction window before significant catalyst decomposition or side reactions occur. If you have access to a microwave reactor, it is an excellent tool for rapid optimization screening.

Systematic Protocol for Temperature Optimization

This protocol outlines a parallel screening experiment to efficiently identify the optimal reaction temperature.

Objective: To determine the reaction temperature that provides the highest yield of 4-Fluoro-2-(pyridin-4-yl)benzoic acid with the highest purity.

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • Pyridin-4-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos G4)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

  • Reaction vials suitable for parallel synthesis with stir bars

  • Heating block or parallel synthesizer capable of maintaining distinct temperatures

Experimental Setup:

  • Prepare a Stock Solution: To ensure consistency, prepare a stock solution of the solvent, base, and the limiting reagent (typically the aryl bromide).

  • Aliquot Reagents: In an inert atmosphere (glovebox or under a flow of Argon/Nitrogen), add the following to a series of identical reaction vials:

    • 2-Bromo-4-fluorobenzoic acid (1.0 eq)

    • Pyridin-4-ylboronic acid (1.2-1.5 eq)

    • Base (2.0-3.0 eq)

    • Palladium catalyst/pre-catalyst (e.g., 2-5 mol%)

    • Stir bar

  • Add Solvent: Add the degassed solvent mixture to each vial to achieve the desired concentration.

  • Seal and Heat: Securely cap the vials and place them in a pre-heated parallel synthesizer or separate heating blocks set to a range of temperatures.

Recommended Temperature Screening Range:

Temperature PointRationale
60 °C A lower-end temperature to check for reactivity with highly active catalysts and minimize thermal decomposition.
75 °C A moderate temperature, often a good balance between reaction rate and catalyst stability.
90 °C A common temperature for many Suzuki couplings, representing a more forceful condition.
105 °C A high-temperature condition to assess if the reaction is simply slow or if thermal instability is the primary issue.
  • Reaction Monitoring:

    • Take a small, time-point aliquot from each reaction vial at set intervals (e.g., 1h, 4h, 12h, 24h).

    • Quench the aliquot and analyze by LC-MS to determine the consumption of starting material and the formation of product and key byproducts.

Data Analysis and Interpretation:

Plot the yield of the desired product versus time for each temperature. The optimal temperature is the one that gives the highest yield in a reasonable amount of time with the lowest level of impurities.

TemperatureExpected OutcomeInterpretation
Low (e.g., 60°C) Slow conversion, starting material remains after 24h.The reaction is likely activation-energy limited. A higher temperature is needed.
Optimal (e.g., 75-90°C) Good conversion rate, high yield, low byproduct formation.This is the ideal processing window where the desired reaction outcompetes side reactions.[10]
High (e.g., 105°C) Rapid initial conversion, but yield plateaus or decreases over time. Visible palladium black. High levels of protodeboronation or homocoupling products observed.Catalyst decomposition and/or thermally-driven side reactions are dominant.[8] The temperature is too high.

Caption: Decision tree for temperature optimization.

By adopting a systematic and analytical approach, you can effectively navigate the challenges of temperature optimization. This will not only improve the immediate outcome of your synthesis of 4-Fluoro-2-(pyridin-4-yl)benzoic acid derivatives but also build a foundational understanding for future synthetic challenges.

References

Sources

Technical Support Center: Handling & Storage of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride . This compound is a highly specialized intermediate, and its stability is dictated by the interplay of three distinct functional moieties: the exceptionally hygroscopic pyridinium hydrochloride salt, the potentially reactive carboxylic acid, and the UV-sensitive fluorophenyl ring.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to ensure the integrity of your material during long-term storage and daily handling.

Part 1: Troubleshooting & FAQs

Q1: My powder has transformed from a free-flowing solid into a sticky, clumpy paste. Is it chemically degraded?

A: Not necessarily chemically degraded, but it is physically compromised. The pyridinium hydrochloride moiety is exceptionally hygroscopic [1].

  • The Causality: The protonated pyridine ring forms strong hydrogen bonds with atmospheric water molecules. When exposed to ambient humidity, the salt rapidly absorbs moisture, leading to hydrate formation and eventual deliquescence (dissolving in its own absorbed water).

  • The Solution: Immediate transfer to a vacuum desiccator. See Protocol 1 below for safe recovery.

Q2: I am observing inconsistent assay results and lower-than-expected yields in my downstream amidation reactions. Why?

A: This is a direct consequence of unquantified water weight and potential reagent quenching.

  • The Causality: If your salt has absorbed even 5-10% of its weight in water, your molarity calculations will be artificially inflated, leading to incorrect stoichiometric ratios. Furthermore, if you are activating the carboxylic acid group using coupling reagents (e.g., HATU, EDC), the absorbed water acts as a competing nucleophile, hydrolyzing your active ester back to the starting material and quenching the reaction.

  • The Solution: Always perform a Karl Fischer titration on older batches to quantify water content before sensitive coupling steps, or rigorously dry the material prior to use.

Q3: The material has developed a slight yellow/brown discoloration over several months of storage. What is the mechanism?

A: Discoloration typically indicates trace photodegradation or transition-metal-catalyzed oxidation [2].

  • The Causality: While the fluorophenyl and pyridine rings are relatively stable, prolonged exposure to UV/Vis light can induce free-radical generation within the conjugated π -system. Additionally, pyridinium salts can undergo charge-transfer interactions with trace impurities when exposed to light, resulting in a visible color shift even if the overall purity drop is <1%.

  • The Solution: Always store the compound in amber glass vials to block UV transmission.

Q4: Can I dry the clumpy material in a standard laboratory oven to save time?

A: Absolutely not. Heating this compound in a standard convection oven risks thermal degradation and free-base formation.

  • The Causality: The hydrochloride salt exists in a thermodynamic equilibrium: R−PyH+Cl−⇌R−Py+HCl↑ . Applying excessive heat (>60°C) at atmospheric pressure provides the activation energy to break the ionic lattice, volatilizing the HCl gas and leaving behind the free base (4-Fluoro-2-(pyridin-4-yl)benzoic acid).

  • The Solution: Moisture must be removed via high vacuum at ambient or strictly controlled, mild temperatures (<40°C).

Part 2: Quantitative Storage Guidelines

To comply with international stability testing standards [3], the following matrix outlines the required environmental controls for this specific compound.

Storage ParameterRecommended ConditionHigh-Risk ConditionCausality of Degradation RiskExpected Shelf Life
Atmosphere Argon or Nitrogen (RH < 5%)Ambient Air (RH > 30%)Rapid deliquescence; stoichiometric drift due to water mass.> 24 Months (Inert)
Temperature 2°C to 8°C (Refrigerated)> 40°CVolatilization of HCl; potential decarboxylation over time.> 24 Months (Cold)
Light Exposure Amber Vial / Dark BoxClear Glass / BenchtopRadical generation; π -system excitation leading to discoloration.< 6 Months (Light)
Container PTFE-lined screw cap + ParafilmSnap-cap plastic tubesMoisture permeation through low-density plastics.N/A

Part 3: Visualizing Degradation and Workflow

Pathways Compound 4-Fluoro-2-(pyridin-4-yl) benzoic acid HCl Moisture Atmospheric Moisture (Humidity > 30%) Compound->Moisture Heat Excessive Heat (> 60°C) Compound->Heat Light UV/Vis Light Exposure Compound->Light Deliquescence Deliquescence & Clumping Moisture->Deliquescence Hygroscopicity FreeBase HCl Volatilization (Free Base Formation) Heat->FreeBase Thermal Shift PhotoDeg Photodegradation (Discoloration) Light->PhotoDeg Radical Generation

Fig 1: Environmental triggers and corresponding degradation pathways for the hydrochloride salt.

Workflow Start Material Receipt Store Inert Storage (Argon, 2-8°C, Dark) Start->Store Weigh Weigh Store->Weigh Desiccate Vacuum Desiccation (Post-Use) Weigh->Desiccate If exposed to air Seal Parafilm & Amber Vial Weigh->Seal Direct return Desiccate->Seal Seal->Store

Fig 2: Optimized handling workflow to prevent moisture uptake and chemical degradation.

Part 4: Experimental Protocols

Protocol 1: Recovery and Re-drying of Moisture-Compromised Material

This protocol is a self-validating system designed to remove absorbed water without volatilizing the essential HCl salt.

Materials Needed: Schlenk line or high-vacuum pump (< 0.1 mbar), round-bottom flask, analytical balance, argon gas.

  • Initial Mass Recording: Weigh the compromised, clumpy material in a pre-tared round-bottom flask. Record this mass ( M1​ ).

  • Vacuum Application: Connect the flask to a Schlenk line. Slowly apply vacuum to prevent the sudden expansion of trapped water pockets (bumping), which can cause material loss.

  • Mild Heating (Optional but Restricted): Submerge the flask in a water bath set to no higher than 35°C . Causality: Staying below 40°C ensures the kinetic energy is sufficient to break water-hydrogen bonds but insufficient to break the pyridinium-chloride ionic lattice.

  • Desiccation Cycle: Leave under high vacuum (< 0.1 mbar) for 4 to 6 hours.

  • Inert Backfill: Backfill the flask with dry Argon gas.

  • Validation Step (Constant Weight): Weigh the flask again ( M2​ ). Repeat the vacuum cycle for 2 hours and weigh a third time ( M3​ ).

    • Self-Validation: If ΔM(M2​−M3​)<0.5 mg , the material has reached a constant weight, proving that surface/absorbed water has been successfully removed.

  • pH Verification: Dissolve 1 mg of the dried powder in 1 mL of DI water. Check the pH using indicator paper. It should remain acidic (pH ~2-3), validating that the HCl moiety was not lost during drying.

Protocol 2: Glovebox Weighing and Aliquoting

To prevent the need for Protocol 1, all handling should ideally follow this preventative method.

  • Pre-Chamber Purge: Place the sealed amber vial of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride, along with pre-tared reaction vials and a micro-spatula, into the glovebox antechamber.

  • Atmosphere Exchange: Perform three vacuum/argon purge cycles in the antechamber to remove ambient moisture.

  • Internal Handling: Transfer items into the main glovebox chamber (maintained at < 5 ppm H2​O and O2​ ).

  • Aliquoting: Open the master vial and weigh out the exact stoichiometric amounts needed for your immediate experiments into the pre-tared vials.

  • Sealing: Cap all vials tightly. Wrap the seam of the master vial with Parafilm before removing it from the glovebox to provide a secondary moisture barrier during freezer storage.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Available at:[Link]

Technical Support Center: Troubleshooting 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and steric challenges associated with coupling 4-Fluoro-2-(pyridin-4-yl)benzoic acid. This molecule is notoriously difficult to functionalize due to the synergistic interference of severe steric bulk, zwitterionic aggregation, and inductive deactivation.

Below, you will find diagnostic FAQs, a strategic workflow, self-validating protocols, and quantitative data to rescue failing amide coupling reactions.

Part 1: Mechanistic Troubleshooting & Diagnostics (FAQ)

Q1: Why do standard EDC/HOBt couplings completely fail or stall at <20% yield with this substrate? A: The failure is driven by a combination of steric retardation and intermediate instability. EDC relies on the formation of an O-acylisourea intermediate. The bulky ortho-pyridin-4-yl group creates a steric shield that physically blocks incoming amines from attacking the activated carbonyl. When the aminolysis rate drops, the O-acylisourea intermediate undergoes a deleterious, irreversible rearrangement into an unreactive N-acylurea .

Q2: How do the specific functional groups on this molecule alter the reaction kinetics? A: There are two competing electronic and structural forces at play:

  • Zwitterionic Sequestration: The carboxylic acid (pKa ~3.8) natively donates its proton to the basic ortho-pyridyl nitrogen (conjugate acid pKa ~5.2). This forms a zwitterion, tying up the carboxylate and rendering it non-nucleophilic.

  • Inductive Deactivation: The para-fluoro group exerts a strong electron-withdrawing effect (-I). While this makes the final activated ester highly electrophilic, it initially decreases the electron density of the carboxylate, slowing down its attack on the coupling reagent (e.g., HATU or T3P).

Q3: Why is base selection so critical for this specific benzoic acid? A: Because of the zwitterionic nature described above, weak bases like N-methylmorpholine (NMM, pKa ~7.4) or pyridine (pKa ~5.2) often fail to fully deprotonate the pyridinium ion. You must use a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) in significant excess (≥3.0 equivalents) to completely neutralize the pyridyl nitrogen, break up aggregates, and liberate the carboxylate for activation .

Q4: Which coupling reagents overcome the ortho-pyridyl steric shield? A: For moderate hindrance, HATU is superior because it forms an OAt-activated ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring-group participation) via hydrogen bonding with the incoming amine, accelerating the reaction despite the bulk . For extreme hindrance (e.g., coupling with anilines), converting the substrate to an Acid Chloride via oxalyl chloride is the necessary "brute force" approach.

Part 2: Strategic Workflow for Reagent Selection

Use the following decision matrix to select the optimal coupling strategy based on your amine partner.

Workflow Start 4-Fluoro-2-(pyridin-4-yl)benzoic acid Amide Coupling Assess Assess Amine Nucleophilicity & Steric Bulk Start->Assess Primary Primary Aliphatic Amines (High Nucleophilicity) Assess->Primary Secondary Secondary Amines / Anilines (Low Nucleophilicity) Assess->Secondary T3P T3P + Pyridine / EtOAc (Low Epimerization, Scalable) Primary->T3P Scale-up / Standard HATU HATU + DIPEA / DMF (High Reactivity, OAt-Ester) Primary->HATU Discovery Scale Secondary->HATU Moderate Hindrance AcidCl Oxalyl Chloride + cat. DMF (Brute Force Acid Chloride) Secondary->AcidCl Severe Hindrance IPC1 IPC: LC-MS confirms Active Ester / Anhydride T3P->IPC1 HATU->IPC1 IPC2 IPC: MeOH quench confirms Methyl Ester (Acid Cl formed) AcidCl->IPC2 Success Successful Amide Bond Formation IPC1->Success Add Amine IPC2->Success Add Amine + Base

Decision matrix for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . They utilize In-Process Controls (IPCs) to verify the causality of each step before proceeding, preventing the waste of expensive amine building blocks.

Protocol A: Two-Stage HATU/HOAt-Mediated Coupling

Best for: Primary amines and moderately hindered secondary amines. Causality: Pre-activation is strictly required. If the amine and HATU are added simultaneously, the amine will react directly with HATU to form a dead-end guanidinium byproduct, because the ortho-pyridyl carboxylate is too slow to activate.

  • Dissolution & Deprotonation: Suspend 4-Fluoro-2-(pyridin-4-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under N₂. Add DIPEA (3.0 eq).

    • Mechanistic Note: 1.0 eq neutralizes the pyridyl nitrogen, 1.0 eq deprotonates the acid, and 1.0 eq maintains the basic environment.

  • Pre-Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise. Remove the ice bath and stir at room temperature for 45 minutes.

  • Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the mass of the OAt-active ester ( [M+118]+ ). Do not proceed until >95% conversion of the starting acid is confirmed.

  • Aminolysis: Once validated, add the amine (1.2 eq). Stir at room temperature for 2–12 hours until complete by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted active ester. Extract with EtOAc.

Protocol B: Acid Chloride Generation via Oxalyl Chloride

Best for: Anilines, highly hindered secondary amines, and unreactive nucleophiles. Causality: This method bypasses the bulky active ester entirely, forming a small, highly electrophilic acid chloride that forces the reaction forward .

  • Vilsmeier-Haack Activation: Suspend the acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise.

    • Mechanistic Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Maturation: Stir at room temperature until gas evolution (CO and CO₂) completely ceases (approx. 2 hours).

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot and quench it directly into 200 µL of anhydrous Methanol. Analyze via TLC or LC-MS.

    • Validation Criteria: The presence of the methyl ester derivative confirms successful acid chloride formation.

  • Coupling: Concentrate the reaction mixture under vacuum to remove all excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and slowly add a pre-mixed solution of the amine (1.1 eq) and DIPEA (2.5 eq).

Part 4: Quantitative Optimization Data

The following table synthesizes expected yields and intermediate behaviors based on historical process chemistry data for ortho-heteroaryl benzoic acids. Use this to benchmark your experimental results.

Table 1: Performance Matrix for Ortho-Pyridyl Benzoic Acid Couplings

Coupling SystemOptimal BaseIntermediate FormedExpected YieldEpimerization RiskMechanistic Advantage / Disadvantage
EDC / HOBt DIPEAOBt-Ester< 20%LowDisadvantage: Fails due to steric bulk; high rate of N-acylurea rearrangement.
HATU DIPEAOAt-Ester75 - 90%ModerateAdvantage: High reactivity; HOAt nitrogen provides anchimeric assistance.
T3P PyridineMixed Anhydride70 - 85%Very LowAdvantage: Excellent for scale-up; water-soluble byproducts; highly stable intermediate.
Oxalyl Chloride None (cat. DMF)Acid Chloride80 - 95%HighAdvantage: Overcomes extreme steric hindrance (e.g., electron-poor anilines).

Part 5: References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview SN Applied Sciences (Springer / ResearchGate) URL:[Link]

Validation & Comparative

LC-MS/MS Quantitative Analysis of 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Hydrochloride: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative bioanalysis of highly polar, zwitterionic pharmaceutical intermediates presents a unique set of challenges for traditional reversed-phase liquid chromatography. 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a prime example of such a molecule. Formulated as a hydrochloride salt (MW: 253.6 g/mol ), it dissociates in solution to form a free base (MW: 217.2 g/mol ) characterized by an acidic carboxylic acid moiety and a basic pyridine ring.

This guide objectively compares chromatographic and sample preparation alternatives for this compound, providing researchers with a self-validating, field-proven LC-MS/MS protocol that eliminates the need for signal-suppressing ion-pairing reagents.

Physicochemical Profiling & Analytical Challenges

To develop a robust assay, we must first understand the causality behind the molecule's behavior in an LC-MS/MS system:

  • Zwitterionic Nature: With a pyridine nitrogen (pKa ~5.2) and a carboxylic acid (pKa ~3.5), the molecule exists as a highly polar zwitterion at physiological pH. Zwitterionic pyridinecarboxylic acids notoriously exhibit limited retention and severe peak tailing on standard C18 columns due to their high polarity[1].

  • Aromatic & Halogenated System: The fluorine atom acts as an electron-withdrawing group, altering the electron density of the biphenyl-like core. This creates an opportunity to exploit alternative chromatographic retention mechanisms, such as π−π and dipole-dipole interactions.

Chromatographic Strategy: The Biphenyl Advantage

Historically, bioanalytical scientists default to C18 columns. However, for polar aromatic compounds, C18 often results in early elution near the void volume, exposing the analyte to severe matrix suppression.

We compared three distinct stationary phases to determine the optimal retention strategy:

  • Standard C18: Relies purely on hydrophobic dispersion forces. Fails to retain the zwitterion effectively.

  • ZIC-HILIC (Zwitterionic Hydrophilic Interaction): Highly effective for polar and ionizable compounds that elute poorly in reversed-phase[2]. However, HILIC columns require long conditioning times and are highly sensitive to the aqueous content of the sample diluent, which can compromise high-throughput reproducibility[2].

  • Core-Shell Biphenyl: Biphenyl columns offer alternative selectivity to C18 by providing strong π−π interactions[3]. The electron-deficient pyridine ring of our analyte acts as a strong π -acceptor, interacting favorably with the electron-rich biphenyl stationary phase. This allows for the simultaneous analysis of hydrophilic and aromatic compounds without the need for ion-pairing reagents[3].

Table 1: Quantitative Comparison of Column Chemistries

Conditions: 100 ng/mL spiked plasma extract, 0.4 mL/min flow rate, gradient elution (Formic Acid/MeCN).

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Signal-to-Noise (S/N)Matrix Effect (%)
Standard C18 (100 x 2.1 mm)0.85 (Void Volume)1.85 (Severe Tailing)45-65% (Suppression)
ZIC-HILIC (100 x 2.1 mm)3.401.20180-15%
Core-Shell Biphenyl (100 x 2.1 mm)2.65 1.05 (Symmetrical) 420 -4% (Negligible)

Sample Preparation: Overcoming Matrix Effects

Biological matrices (e.g., plasma, serum) contain high concentrations of endogenous phospholipids. These lipids accumulate on LC columns and cause severe ion suppression in the mass spectrometer, ultimately reducing instrument performance and assay sensitivity[4].

While Protein Precipitation (PPT) is fast, it leaves >90% of phospholipids in the extract. To achieve a self-validating and robust method, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the sample, the pyridine nitrogen is protonated, allowing it to bind strongly to the cation-exchange resin. A 100% methanol wash effectively removes neutral lipids and phospholipids before the target analyte is eluted.

Workflow cluster_PPT Method A: Protein Precipitation cluster_SPE Method B: Mixed-Mode SPE (MCX) Sample Plasma Sample (Spiked with IS) PPT_Add Add 3x MeCN (0.1% FA) Sample->PPT_Add SPE_Load Load Acidified Sample Sample->SPE_Load PPT_Spin Centrifuge (14,000g) PPT_Add->PPT_Spin PPT_Result Supernatant (High Lipids) PPT_Spin->PPT_Result LCMS LC-MS/MS Analysis PPT_Result->LCMS Ion Suppression SPE_Wash Wash (MeOH) (Removes Lipids) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->LCMS Clean Extract

Fig 1: Comparison of PPT vs. Mixed-Mode SPE workflows for plasma sample preparation.

Mass Spectrometry & Ionization Dynamics

Detection is performed using Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 218.1 (based on the free base exact mass).

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Quantifier Transition (m/z 218.1 174.1): Driven by the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid group.

  • Qualifier Transition (m/z 218.1 200.1): Driven by the neutral loss of water ( H2​O , 18 Da).

Fragmentation Parent Precursor Ion (m/z 218.1) [M+H]+ (Protonated Pyridine) Quant Quantifier Ion (m/z 174.1) Loss of CO2 Parent->Quant Collision Energy: 22V Neutral Loss: 44 Da Qual Qualifier Ion (m/z 200.1) Loss of H2O Parent->Qual Collision Energy: 15V Neutral Loss: 18 Da

Fig 2: ESI+ fragmentation pathway and MRM transitions for 4-Fluoro-2-(pyridin-4-yl)benzoic acid.

Validated Step-by-Step Experimental Protocol

Sample Preparation (MCX Microelution SPE)
  • Spike & Acidify: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., stable isotope-labeled analog) and 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Mix thoroughly.

  • Condition: Pass 200 µL of Methanol (MeOH), followed by 200 µL of Water through the MCX microelution plate.

  • Load: Apply the acidified plasma sample to the SPE plate. Draw through at a low vacuum (approx. 2-3 in Hg).

  • Wash: Wash with 200 µL of 2% Formic Acid in Water, followed by 200 µL of 100% MeOH. (Note: The MeOH wash is critical for phospholipid removal).

  • Elute: Elute the target analytes with 2 x 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Dilute: Dilute the eluate with 100 µL of Mobile Phase A prior to injection to match initial gradient conditions and prevent peak breakthrough.

Liquid Chromatography Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 2.1 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Analyte Quantifier:m/z 218.1 174.1 (CE: 22 eV)

    • Analyte Qualifier:m/z 218.1 200.1 (CE: 15 eV)

Sources

Safety Operating Guide

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal and Handling of 4-Fluoro-2-(pyridin-4-yl)benzoic Acid Hydrochloride

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex halogenated heterocyclic compounds. 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a highly valuable intermediate in drug discovery, particularly in the synthesis of targeted therapeutics. However, its structural components—a fluorinated aromatic ring, a basic pyridine moiety, and a hydrochloride salt—create specific operational challenges for waste management.

Improper disposal of halogenated aromatic amine hydrochlorides can lead to environmental contamination, regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA), and severe safety risks to laboratory personnel. This guide provides a self-validating, step-by-step protocol for the disposal and spill management of this compound, ensuring scientific integrity and operational compliance.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of both fluorine and chlorine (from the HCl salt) dictates that this chemical cannot be processed through standard biological wastewater treatment or basic incineration.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue/CharacteristicOperational Implication for Disposal
Chemical Class Halogenated Heterocyclic SaltMust be segregated into halogenated waste streams to prevent toxic byproducts during destruction.
Solubility Insoluble in water (free base); soluble in polar organicsAqueous waste streams may require pH adjustment; organic streams require compatible solvent containers.
Decomposition Products NOx, CO, CO2, HF, HClIncineration must utilize an afterburner and an alkaline scrubber to neutralize acidic gases[1].
Physical State Solid (Powder)High risk of aerosolization. Requires mechanical exhaust and dust-free collection methods[2].

Regulatory Classification and Waste Characterization

Under the US EPA Resource Conservation and Recovery Act (RCRA), 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is not explicitly listed on the P- or U-lists as a commercial chemical product[3]. However, it must be evaluated for characteristic waste properties before disposal[4]:

  • Toxicity/Halogen Content: Because it contains fluorine and chlorine, it falls under general halogenated organic waste guidelines and must be treated as such.

  • Corrosivity (D002): If dissolved in an aqueous solution, the hydrochloride salt may significantly lower the pH. If the pH is ≤ 2.0, it exhibits the RCRA corrosivity characteristic and must be coded as D002[4].

WasteWorkflow Start Generate Waste: 4-Fluoro-2-(pyridin-4-yl)benzoic acid HCl CheckState Determine Physical State Start->CheckState SolidStream Solid Waste Stream (Halogenated Organics) CheckState->SolidStream Solid/Powder LiquidStream Liquid Waste Stream CheckState->LiquidStream Solution CheckCorrosive Check pH (if aqueous) LiquidStream->CheckCorrosive CorrosiveWaste Corrosive Waste (D002) Neutralize or Segregate CheckCorrosive->CorrosiveWaste pH ≤ 2.0 HalogenatedLiquid Halogenated Solvent Waste (Incineration with Scrubber) CheckCorrosive->HalogenatedLiquid Organic / pH > 2.0

Waste Characterization and Segregation Workflow for Halogenated Salts.

Step-by-Step Disposal Protocol

To ensure a self-validating system, each step of this protocol incorporates a verification check. Do not flush this chemical down the drain or dispose of it in standard municipal trash[5].

Methodology: Routine Laboratory Disposal

  • Segregation: Isolate the waste into a designated "Halogenated Organic Solid Waste" or "Halogenated Solvent Waste" container. Causality: Mixing halogenated and non-halogenated wastes increases disposal costs and the risk of incompatible chemical reactions.

  • Containment: Use a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass). Ensure the container is tightly closed when not actively adding waste to prevent aerosolization and moisture absorption[6].

  • Labeling: Clearly label the container with the full chemical name, "Halogenated Waste," and applicable hazard pictograms (Irritant, Environmental Hazard). Avoid using abbreviations.

  • Storage: Store in a cool, dry, well-ventilated secondary containment area, away from strong oxidizing agents and open flames[1].

  • Final Destruction: Transfer the waste to a licensed professional waste disposal service. The required destruction method is burning in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2]. Causality: The afterburner ensures complete combustion of the aromatic rings, while the scrubber neutralizes the highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases generated during thermal decomposition[1].

Emergency Spill Response Methodology

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental release.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Spill->PPE Ventilation Isolate Area & Ensure Exhaust Ventilation PPE->Ventilation Containment Moisten slightly (if safe) Sweep/Shovel without dust Ventilation->Containment Disposal Transfer to Closed Container Label as Halogenated Waste Containment->Disposal

Emergency Spill Response Workflow for Powdered Halogenated APIs.

Methodology: Solid Spill Cleanup

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure laboratory fume hoods or mechanical exhaust systems are running at optimal capacity to mitigate dust formation[2].

  • Personal Protective Equipment (PPE): Don a NIOSH-approved particulate respirator (e.g., N95 or P100), chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat[7].

  • Containment: Do not dry sweep, as this generates hazardous aerosols. If the material is dry, carefully cover it with a slightly damp absorbent pad or spray a fine mist of water (if compatible with surrounding materials) to suppress dust.

  • Collection: Use non-sparking tools to scoop the adhered or collected material into a suitable, closed hazardous waste container[6].

  • Decontamination: Wash the spill area with soap and plenty of water, collecting all wash water into the aqueous hazardous waste stream for proper disposal[1].

References

  • Echemi. (n.d.). 4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE Safety Data Sheets. Retrieved from ]">https://www.echemi.com[6]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: benzoic acid hydrochloride. Retrieved from ]">https://www.thermofisher.com[1]

  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet: 4-[2-Methyl-1-oxo-3-(1-piperidinyl)propyl]-benzoic acid, hydrochloride. Retrieved from ]">https://www.tlcstandards.com[2]

  • ChemScene. (2021). Safety Data Sheet: (R)-4-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from ]">https://www.chemscene.com[7]

  • Combi-Blocks. (2026). Safety Data Sheet: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from ]">https://www.combi-blocks.com[5]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from ]">https://www.epa.gov[4]

  • Regulations.gov. (2021). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from ]">https://www.regulations.gov[3]

Sources

Personal protective equipment for handling 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or complex pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical hazards of the molecule. 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a highly functionalized building block commonly utilized in drug discovery. Because it combines a fluorinated aromatic system, an amphoteric core (carboxylic acid and pyridine), and a hydrochloride salt form, it presents unique handling challenges.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with the exact causal reasoning behind the required Personal Protective Equipment (PPE), alongside self-validating operational and disposal protocols.

Mechanistic Hazard Profile: Why Standard PPE Isn't Enough

To select the correct PPE, we must first understand the molecular behavior of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride under laboratory conditions:

  • Hygroscopicity & Localized Acidity: Hydrochloride salts of pyridine derivatives are notoriously hygroscopic[1]. Upon exposure to ambient humidity or the natural moisture of human skin/mucous membranes, the salt dissociates. This creates a highly concentrated, localized acidic microenvironment that can cause severe Category 2 Skin and Eye Irritation[2].

  • Enhanced Lipophilicity: The addition of the fluorine atom to the benzoic acid ring increases the molecule's lipophilicity[3]. While the dry powder is primarily an irritant, dissolving this compound in common assay solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) creates a high-risk solution. DMSO acts as a penetration enhancer, capable of carrying the irritating fluorinated organic directly through the dermal barrier.

  • Electrostatic Aerosolization: As a finely milled hydrochloride powder, this chemical is prone to static charge accumulation. Opening a plastic container without proper grounding can cause the powder to aerosolize, presenting a Category 3 Respiratory Tract Irritation hazard[4].

Quantitative PPE Matrix

Based on the hazard profile, PPE must scale with the operational volume. The following table outlines the strict PPE requirements based on the mass being handled.

Operational ScaleEye & Face ProtectionHand Protection (Gloves)Body ProtectionRespiratory Protection
Analytical (<1 g) Chemical safety goggles (ANSI Z87.1 / EN166)Single Nitrile (≥0.11 mm thickness)Standard cotton lab coat, fully buttonedNone required if handled inside a certified fume hood
Preparative (>1 g) Safety goggles + Clear polycarbonate face shieldDouble Nitrile (≥0.11 mm inner, ≥0.15 mm outer)Flame-retardant lab coat with tight knit cuffsN95/FFP2 mask (or PAPR if engineering controls fail)
Solvent Handling Chemical safety gogglesDouble Nitrile (Change outer glove immediately if splashed)Standard lab coat + Impermeable apronNone required if handled inside a certified fume hood

Step-by-Step Operational Workflow

To ensure safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Preparation & Static Control

  • Action: Conduct all handling inside a Class II Biological Safety Cabinet or a certified chemical fume hood. Ensure the sash is pulled down to the marked operational level.

  • Causality: Fume hoods provide a physical barrier against aerosolized HCl dust.

  • Validation: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s before opening the chemical container.

Step 2: PPE Donning & Material Transfer

  • Action: Don the PPE specified in the matrix above. Use an anti-static zero-ion gun on the exterior of the chemical bottle and the weighing boat. Use a grounded, stainless-steel spatula—never plastic.

  • Causality: Plastic spatulas generate static electricity via triboelectric charging, causing the hygroscopic powder to repel and aerosolize into the worker's breathing zone.

  • Validation: The powder should rest inertly in the weighing boat without "jumping" or clinging to the sides of the spatula.

Step 3: Dissolution (If preparing stock solutions)

  • Action: Always add the solvent (e.g., DMSO, Methanol) to the pre-weighed powder, rather than dropping the powder into the solvent.

  • Causality: Dropping hydrochloride salts into solvents can cause rapid, localized exothermic dissolution, potentially splashing the acidic, lipophilic mixture onto the user's gloves[2].

Step 4: Decontamination & Doffing

  • Action: Wipe down the balance and surrounding hood area with a damp (not soaking) paper towel, followed by a 70% ethanol wipe. Doff the outer gloves aseptically by pinching the wrist and pulling them inside out.

  • Validation: Inspect the inner gloves for any signs of chemical breach or discoloration before removing them.

Workflow and Spill Response Visualization

The following decision tree dictates the immediate actions required during standard handling and emergency spill scenarios.

HandlingWorkflow Start Pre-Operation Assessment (Verify Fume Hood & SDS) PPE Don Specific PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Control Static & Humidity) PPE->Hood Weigh Weighing & Dissolution (Avoid Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize with NaHCO3 (Dry Sweep, No Water) Spill->Clean Yes Success Decontaminate Surfaces & Doff PPE Spill->Success No Dispose Halogenated Waste Disposal (Incineration) Clean->Dispose Success->Dispose

Workflow and emergency decision matrix for handling hygroscopic hydrochloride salts.

Emergency Spill Response and Disposal Plan

Standard spill kits often rely on aqueous absorbents, which are dangerous when applied to this specific chemical.

Solid Spill Protocol (Powder):

  • Do NOT use water. Adding water to a hygroscopic hydrochloride salt will cause rapid dissolution, releasing localized heat and spreading the acidic hazard[5].

  • Neutralization: Cover the spilled powder completely with a dry, mildly basic absorbent, such as solid Sodium Bicarbonate ( NaHCO3​ ) mixed with clean sand.

  • Collection: Gently sweep the neutralized mixture using a dedicated dustpan and brush to minimize dust generation.

  • Validation: Swab the spill area with a damp piece of pH paper. The area is successfully decontaminated only when the pH reads neutral (~7.0).

Waste Disposal Categorization: Due to the presence of the fluorine atom, this compound and any contaminated PPE/absorbents cannot be disposed of in standard biological or non-halogenated waste streams.

  • Classification: Must be strictly categorized as Halogenated Organic Solid Waste .

  • Destruction: Environmental regulations require high-temperature incineration for fluorinated aromatics to break the strong C-F bonds and prevent the accumulation of persistent fluorinated degradation products in the environment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。